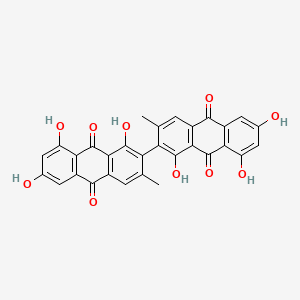

Cassiamin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cassiamin B is a natural product found in Senna siamea, Smilax china, and Cassia with data available.

Analyse Des Réactions Chimiques

Structural Characteristics and Reactivity

Cassiamin B (C₃₀H₁₈O₁₀, MW: 538.5 g/mol) features two anthraquinone units linked via a C–C bond at the C-2 position of each anthracene moiety . The molecule contains hydroxyl groups at positions 1, 6, and 8 on both anthraquinone subunits, which serve as primary sites for chemical modifications . Its redox-active quinone system enables participation in electron-transfer reactions, while hydroxyl groups facilitate substitution and conjugation reactions .

Table 1: Key Structural Features of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₃₀H₁₈O₁₀ |

| Molecular Weight | 538.5 g/mol |

| Functional Groups | Anthraquinone cores, hydroxyl (-OH), ketone (C=O) |

| Key Reactivity Sites | C-1, C-6, C-8 hydroxyls; quinone carbons (C-9, C-10) |

Redox Reactions

The anthraquinone framework undergoes reversible reduction to hydroquinone forms, a property critical to its biological activity .

-

Reduction :

Cassiamin B+2e−+2H+→Dihydrocassiamin B

this compound accepts electrons via enzymatic or chemical reduction, forming a dihydroanthraquinone intermediate. This process is pH-dependent and often involves NADPH-dependent reductases in biological systems . -

Electron Transfer :

The quinone moiety participates in electron transport chains, generating reactive oxygen species (ROS) under oxidative stress . This redox cycling contributes to its anticancer effects .

Substitution and Conjugation Reactions

The hydroxyl groups at C-1, C-6, and C-8 undergo methylation and glycosylation, altering solubility and bioactivity .

-

Methylation :

Cassiamin B+SAMOMTMethoxycassiamin B+SAH

In vitro studies of related anthraquinones (e.g., emodin) show that O-methyltransferases catalyze methylation at hydroxyl sites . For this compound, methylation likely occurs similarly, producing methoxy derivatives . -

Glycosylation :

Glycosyltransferases attach sugar moieties to hydroxyl groups, enhancing water solubility. This modification is common in plant-derived anthraquinones but remains underexplored for this compound .

Catalytic and Enzymatic Interactions

This compound interacts with enzymes in biosynthesis and metabolic pathways:

-

Biosynthesis :

Biomimetic synthesis of related compounds (e.g., Cassiarin B) involves Ag(I)-promoted cyclization and Negishi couplings . While this compound’s synthesis is unreported, analogous tricyclic core formations suggest involvement of metal-catalyzed steps . -

Enzyme Inhibition :

this compound inhibits pancreatic lipase (IC₅₀: 41.8 µM for Cassiamin A; structural analogs imply similar activity) . This activity stems from competitive binding at the enzyme’s active site, likely via hydrogen bonding with hydroxyl groups .

Table 2: Reactivity Profile of this compound vs. Analogues

Propriétés

Formule moléculaire |

C30H18O10 |

|---|---|

Poids moléculaire |

538.5 g/mol |

Nom IUPAC |

1,6,8-trihydroxy-3-methyl-2-(1,6,8-trihydroxy-3-methyl-9,10-dioxoanthracen-2-yl)anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O10/c1-9-3-13-23(29(39)21-15(25(13)35)5-11(31)7-17(21)33)27(37)19(9)20-10(2)4-14-24(28(20)38)30(40)22-16(26(14)36)6-12(32)8-18(22)34/h3-8,31-34,37-38H,1-2H3 |

Clé InChI |

QEKGDEDMAJJRRM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

SMILES canonique |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)C6=C(C2=O)C=C(C=C6O)O |

Synonymes |

cassiamin B |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.